molecular formula C9H10FNO3 B1338294 2-Fluoro-4-isopropoxy-1-nitrobenzene CAS No. 28987-50-0

2-Fluoro-4-isopropoxy-1-nitrobenzene

Cat. No. B1338294
CAS RN: 28987-50-0
M. Wt: 199.18 g/mol
InChI Key: REPLNSXVODYQGI-UHFFFAOYSA-N
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Description

2-Fluoro-4-isopropoxy-1-nitrobenzene is an aromatic organic compound with the molecular formula C9H10FNO3 . It has a molecular weight of 199.18 .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-isopropoxy-1-nitrobenzene is 1S/C9H10FNO3/c1-6(2)14-7-3-4-9(11(12)13)8(10)5-7/h3-6H,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-isopropoxy-1-nitrobenzene are not fully detailed in the search results. It is known that the compound has a molecular weight of 199.18 .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and structural characterization of fluorinated nitrobenzenes, including compounds similar to 2-Fluoro-4-isopropoxy-1-nitrobenzene, have been documented. These compounds are often synthesized through nucleophilic aromatic substitution reactions and characterized by techniques such as X-ray crystallography, NMR, and FT-IR, providing essential insights into their chemical structure and reactivity (Sweeney, McArdle, & Aldabbagh, 2018).

Chemical Reactions

  • Studies on the reactivity of fluorinated nitrobenzenes with various nucleophiles have highlighted the role of these compounds in aromatic nucleophilic substitution reactions. The research demonstrates how the presence of fluorine and nitro groups influences reactivity, providing valuable knowledge for designing synthetic routes in organic chemistry (Bamkole, Hirst, & Udoessien, 1973).

Applications in Material Science

  • In material science, the study of molecular ordering of smectogenic compounds (compounds that form smectic liquid crystalline phases) has been facilitated by the use of fluorinated nitrobenzenes. These studies employ quantum mechanics and computer simulation to analyze the translatory and orientational motions of molecules, which is crucial for understanding the properties of liquid crystals and designing new liquid crystalline materials (Ojha & Pisipati, 2003).

Thermodynamic Studies

  • Thermodynamic studies on monofluoronitrobenzene isomers, which share structural similarities with 2-Fluoro-4-isopropoxy-1-nitrobenzene, provide insights into their stability and reactivity. Such studies combine experimental techniques and computational approaches to derive enthalpies of formation, vapor pressures, and other thermodynamic parameters. This information is vital for understanding the energetic aspects of chemical reactions involving fluorinated nitrobenzenes and for the development of new compounds with optimized properties (Ribeiro da Silva, Monte, Lobo Ferreira, Oliveira, & Cimas, 2010).

properties

IUPAC Name

2-fluoro-1-nitro-4-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-6(2)14-7-3-4-9(11(12)13)8(10)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPLNSXVODYQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543240
Record name 2-Fluoro-1-nitro-4-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-isopropoxy-1-nitrobenzene

CAS RN

28987-50-0
Record name 2-Fluoro-1-nitro-4-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

By the method of Example 3, Step A, 23.15 g (0.147 mole) of 3-fluoro-4-nitrophenol and 29.92 g (0.175 mole) of 2-iodopropane were reacted in the presence of 20.73 g (0.150 mole) of anhydrous potassium carbonate in 450 mL of acetone, yielding 28.0 g of 4-isopropoxy-2-fluoronitrobenzene as an oil. The NMR was consistent with the proposed structure.
Quantity
23.15 g
Type
reactant
Reaction Step One
Quantity
29.92 g
Type
reactant
Reaction Step One
Quantity
20.73 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-fluoro-4-nitrophenol (314 mg, 2.0 mmol), propan-2-ol (120 mg, 2.0 mmol), diphenyl-2-pyridylphosphine (789 mg, 3.0 mmol) and di-tert-butyl azodicarboxylate (691 mg, 3.0 mmol) in tetrahydrofuran (15 ml) was stirred at room temperature under argon for 22 hrs. The mixture was treated with 1M HCl/diethyl ether (15 ml) and stirred at room temperature for 2 hrs, then concentrated under vacuum and the residue dissolved in diethyl ether (10 ml), treated with 5M HCl acid and stirred for 2 hrs. The organic layer was separated, washed with 5M HCl acid (15 ml), then 10% Na2CO3 solution (2×10 ml), dried (MgSO4) and concentrated under vacuum. The residue was purified by chromatography on silica gel eluting with 5-70% ethyl acetate/60-80 petrol ether to afford the title compound as a yellow oil (276 mg, 69%).
Quantity
314 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
789 mg
Type
reactant
Reaction Step One
Quantity
691 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
HCl diethyl ether
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
69%

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